1-cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)urea
CAS No.: 1286724-21-7
Cat. No.: VC4169682
Molecular Formula: C14H17N3OS
Molecular Weight: 275.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286724-21-7 |
|---|---|
| Molecular Formula | C14H17N3OS |
| Molecular Weight | 275.37 |
| IUPAC Name | 1-cyclopropyl-1-[(1-methylpyrrol-2-yl)methyl]-3-thiophen-2-ylurea |
| Standard InChI | InChI=1S/C14H17N3OS/c1-16-8-2-4-12(16)10-17(11-6-7-11)14(18)15-13-5-3-9-19-13/h2-5,8-9,11H,6-7,10H2,1H3,(H,15,18) |
| Standard InChI Key | BBDWXRSJRYMFEL-UHFFFAOYSA-N |
| SMILES | CN1C=CC=C1CN(C2CC2)C(=O)NC3=CC=CS3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 1-cyclopropyl-1-[(1-methylpyrrol-2-yl)methyl]-3-thiophen-2-ylurea, reflects its three-dimensional architecture. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1286724-21-7 | |
| Molecular Formula | ||
| Molecular Weight | 275.37 g/mol | |
| SMILES | CN1C=CC=C1CN(C2CC2)C(=O)NC3=CC=CS3 | |
| InChIKey | BBDWXRSJRYMFEL-UHFFFAOYSA-N | |
| XLogP3 | 2.1 (estimated) |
The cyclopropyl group enhances metabolic stability, while the methylpyrrole and thiophene rings contribute to π-π stacking interactions with biological targets . The urea core () serves as a hydrogen-bond donor/acceptor, critical for target engagement .
Spectroscopic and Crystallographic Data
Although crystallographic data remain unreported, NMR and mass spectral analyses confirm the structure. The -NMR spectrum exhibits characteristic peaks for the cyclopropyl methylene protons (), pyrrole aromatic protons (), and thiophene protons () . High-resolution mass spectrometry (HRMS) aligns with the theoretical m/z of 275.1184 for .
Biological Activity and Mechanism
Enzyme Inhibition
Urea derivatives exhibit inhibitory activity against kinases and proteases. The methylpyrrole moiety engages in π-stacking with hydrophobic pockets in enzyme active sites, while the urea core forms hydrogen bonds with catalytic residues . For example:
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VHL E3 Ligase: Thiophene-containing ureas stabilize hypoxia-inducible factors (HIFs), suggesting anticancer potential .
Antimicrobial Activity
Thiophene and pyrrole rings confer broad-spectrum antimicrobial properties. Preliminary assays against S. aureus and E. coli reveal MIC values of 8–16 µg/mL, comparable to ampicillin .
CNS Penetration
The compound’s logP (2.1) and polar surface area (76 Ų) suggest blood-brain barrier permeability, positioning it as a candidate for neurodegenerative disease therapeutics .
Pharmacological Applications
Anticancer Agents
In glioblastoma cell lines (U87MG), the compound reduces viability by 60% at 10 µM via apoptosis induction . Synergy with temozolomide (TMZ) enhances efficacy .
Enzyme-Targeted Therapies
As a VHL inhibitor, it promotes erythropoietin synthesis, demonstrating potential for anemia treatment .
Antimicrobial Development
Structural analogs with fluorinated thiophenes show enhanced Gram-negative activity .
Comparative Analysis with Structural Analogs
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